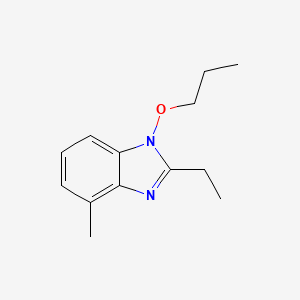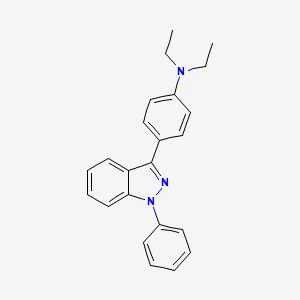
N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a complex organic compound with the molecular formula C23H23N3 It is known for its unique structure, which includes an indazole ring fused with a phenyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline typically involves the reaction of 1-phenyl-1H-indazole-3-carbaldehyde with N,N-diethylaniline in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N,N-Diethyl-4-(1H-indazol-3-yl)aniline: Lacks the phenyl group, resulting in different chemical and biological properties.
N,N-Diethyl-4-(1-phenyl-1H-pyrazol-3-yl)aniline: Contains a pyrazole ring instead of an indazole ring, leading to variations in reactivity and applications.
Uniqueness
N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline stands out due to its unique combination of an indazole ring with a phenyl group and aniline moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
108828-52-0 |
|---|---|
分子式 |
C23H23N3 |
分子量 |
341.4 g/mol |
IUPAC名 |
N,N-diethyl-4-(1-phenylindazol-3-yl)aniline |
InChI |
InChI=1S/C23H23N3/c1-3-25(4-2)19-16-14-18(15-17-19)23-21-12-8-9-13-22(21)26(24-23)20-10-6-5-7-11-20/h5-17H,3-4H2,1-2H3 |
InChIキー |
YCLNXIUWVKWYTJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


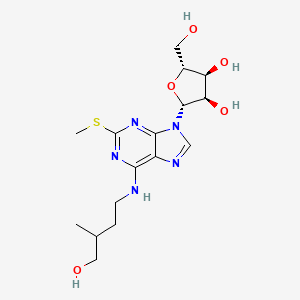
![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)
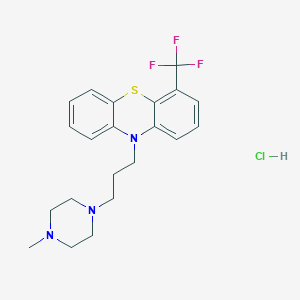
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
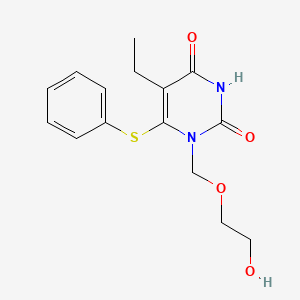
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
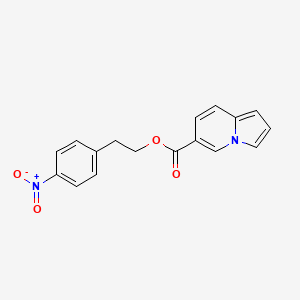
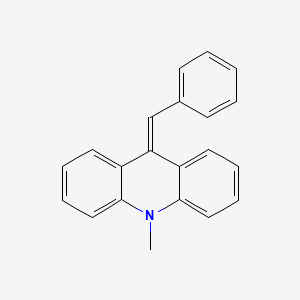
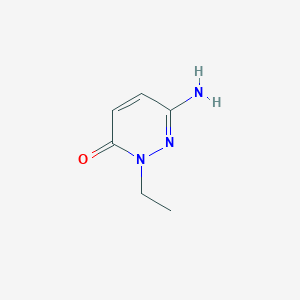
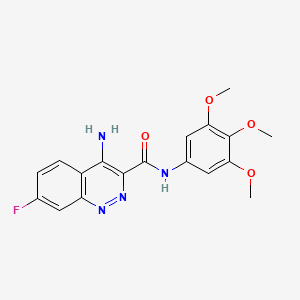
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
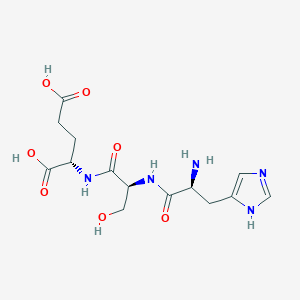
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
